Ethyl 4-(4-methoxyanilino)benzoate
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Overview
Description
Ethyl 4-(4-methoxyanilino)benzoate is an organic compound with the molecular formula C16H17NO3 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxyanilino)benzoate typically involves the esterification of 4-methoxyaniline with ethyl 4-aminobenzoate. The reaction is carried out under mild conditions using a suitable catalyst. One common method involves the use of a solid acid catalyst, such as modified clay, to improve the conversion rate and yield . The reaction is performed in a reaction vessel equipped with a water separator, reflux condenser, and thermometer. The mixture is heated to reflux, and water is separated to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow synthesis process. This method optimizes reaction time and sequences, resulting in high conversion and selectivity . The process involves the reduction and esterification of p-nitrobenzoic acid in a single step, using a continuous flow system with a Pd/C catalyst .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyanilino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives, such as ethyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-methoxyanilino)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyanilino)benzoate involves its interaction with specific molecular targets. As a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Ethyl 4-(4-methoxyanilino)benzoate can be compared to other similar compounds, such as:
Benzocaine: A local anesthetic with a similar structure and mechanism of action.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyaniline group enhances its solubility and reactivity compared to other benzoate derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable reagent and precursor in scientific research and industrial applications.
Properties
CAS No. |
458550-53-3 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyanilino)benzoate |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(18)12-4-6-13(7-5-12)17-14-8-10-15(19-2)11-9-14/h4-11,17H,3H2,1-2H3 |
InChI Key |
VSMMFUXCZNPXMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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